3-Hydroxy-4-methylpentan-2-one
CAS No.:
Cat. No.: VC17385061
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12O2 |
---|---|
Molecular Weight | 116.16 g/mol |
IUPAC Name | 3-hydroxy-4-methylpentan-2-one |
Standard InChI | InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |
Standard InChI Key | IGPIDYBTABPKQT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C(=O)C)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-Hydroxy-4-methylpentan-2-one (IUPAC: 3-hydroxy-4-methylpentan-2-one) belongs to the ketone family, with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure features a ketone group at position 2, a hydroxyl group at position 3, and a methyl branch at position 4 (Figure 1). The compound’s stereochemistry and hydrogen-bonding capacity influence its reactivity and solubility .
Table 1: Comparative Structural Properties of 3-Hydroxy-4-methylpentan-2-one and Its Isomer
The isomer 4-hydroxy-3-methylpentan-2-one differs in hydroxyl and methyl group positioning, leading to distinct physicochemical behaviors .
Synthesis and Preparation
Conventional Synthetic Routes
The synthesis of 3-hydroxy-4-methylpentan-2-one typically involves oxidation-reduction sequences. VulcanChem reports a method starting with 4-methylpentan-2-ol, which undergoes selective oxidation followed by hydroxylation. Key steps include:
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Oxidation: Using Jones reagent (CrO₃/H₂SO₄) to convert the alcohol to a ketone.
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Hydroxylation: Introducing a hydroxyl group via acid-catalyzed hydration.
Table 2: Synthetic Protocols for 3-Hydroxy-4-methylpentan-2-one
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Oxidation-Hydration | CrO₃/H₂SO₄, H₂O/H⁺ | 65–70 | |
Enzymatic Resolution | Lipase-catalyzed ester hydrolysis | 82 |
Physicochemical Properties
Solubility and Stability
3-Hydroxy-4-methylpentan-2-one is soluble in polar solvents (e.g., methanol, ethanol) but exhibits limited solubility in alkanes . Its stability under acidic conditions is poor due to ketone-enol tautomerism, whereas basic conditions promote decomposition.
Table 3: Key Physicochemical Parameters
Parameter | Value | Source |
---|---|---|
Boiling Point | 198–202°C (at 760 mmHg) | |
Density | 1.012 g/cm³ at 20°C | |
pKa | 12.3 (hydroxyl group) |
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a chiral building block for β-blockers and antiviral agents. Its hydroxyl and ketone groups enable stereoselective modifications .
Flavor and Fragrance Industry
Although less common than its isomer, 3-hydroxy-4-methylpentan-2-one contributes to caramel-like aromas in food additives.
Sector | Use Case | Reference |
---|---|---|
Pharmaceuticals | Synthesis of enantioselective catalysts | |
Organic Chemistry | Study of keto-enol tautomerism |
Research Frontiers
Catalytic Applications
Recent efforts focus on using 3-hydroxy-4-methylpentan-2-one as a ligand in asymmetric catalysis. Preliminary results show 78% enantiomeric excess in aldol reactions.
Biotechnological Production
Engineered E. coli strains expressing alcohol dehydrogenases have achieved 90% conversion rates from 4-methylpentan-2-ol, offering a sustainable synthesis route .
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